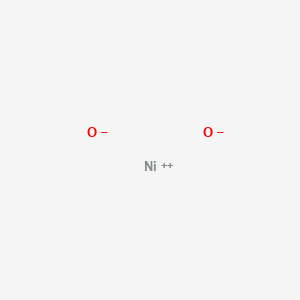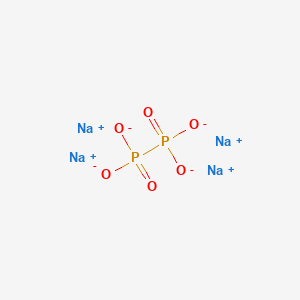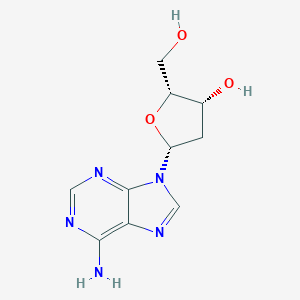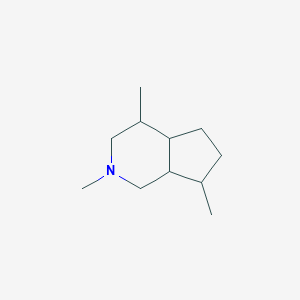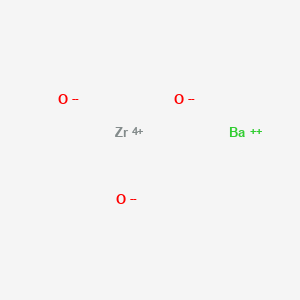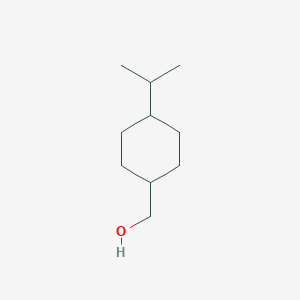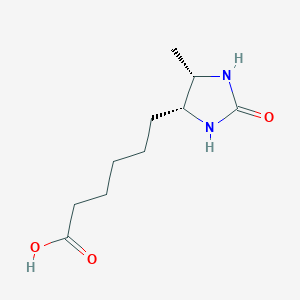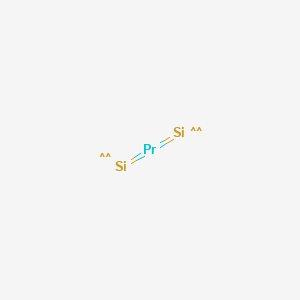
Praseodymium silicide (PrSi2)
Descripción general
Descripción
Praseodymium silicide is a compound composed of praseodymium and silicon, with the chemical formula PrSi2. It crystallizes in a tetragonal structure and is known for its unique magnetic and electronic properties. Praseodymium silicide is part of the rare-earth silicides family, which are compounds formed between rare-earth elements and silicon.
Aplicaciones Científicas De Investigación
Praseodymium silicide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In the field of materials science, praseodymium silicide is utilized in the development of high-temperature and corrosion-resistant materials.
In the electronics industry, praseodymium silicide is employed in the fabrication of semiconductors and integrated circuits. Its excellent electrical conductivity and stability make it an ideal material for use in microelectronics. Additionally, praseodymium silicide is used in the production of thermoelectric materials, which convert heat into electrical energy.
Mecanismo De Acción
The mechanism of action of PrSi2 involves various processes. For instance, in the formation of Pr compounds in the ternary system of Pr–Si–O, the compound formation is initiated by ion beam synthesis in silicon and silicon dioxide . Pr + ion implantation into silicon-on-insulator (SOI) substrates generates a variety of different compositions of the atomic species in the same sample .
Safety and Hazards
Direcciones Futuras
Silicides, including PrSi2, represent a group of promising thermoelectric materials . They are abundant, non-toxic, ecologically benign, and represent various mechanisms of electron transport . Future research could focus on enhancing their thermoelectric properties and exploring their potential applications in nanotechnology and the microelectronics industry .
Métodos De Preparación
Praseodymium silicide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. In solid-state reactions, praseodymium and silicon powders are mixed and heated to high temperatures in an inert atmosphere to form the silicide. Chemical vapor deposition involves the reaction of praseodymium chloride with silane gas at elevated temperatures, resulting in the deposition of praseodymium silicide on a substrate.
Industrial production of praseodymium silicide typically involves the reduction of praseodymium oxide with silicon in a high-temperature furnace. This method ensures the formation of high-purity praseodymium silicide suitable for various applications.
Análisis De Reacciones Químicas
Praseodymium silicide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to oxygen at elevated temperatures, praseodymium silicide forms praseodymium oxide and silicon dioxide.
Reduction: Praseodymium silicide can be reduced back to its elemental components using strong reducing agents such as hydrogen gas.
Substitution: In the presence of halogens, praseodymium silicide can undergo substitution reactions to form praseodymium halides and silicon halides.
Common reagents used in these reactions include oxygen, hydrogen, and halogen gases. The major products formed from these reactions are praseodymium oxide, silicon dioxide, praseodymium halides, and silicon halides.
Comparación Con Compuestos Similares
Praseodymium silicide can be compared with other rare-earth silicides, such as neodymium silicide, gadolinium silicide, and samarium silicide. While these compounds share similar structural characteristics, praseodymium silicide is unique in its magnetic properties. Unlike other rare-earth silicides, which may exhibit antiferromagnetic or ferromagnetic ordering, praseodymium silicide is paramagnetic at temperatures above 1 K.
Similar compounds include:
- Neodymium silicide (NdSi2)
- Gadolinium silicide (GdSi2)
- Samarium silicide (SmSi2)
- Cerium silicide (CeSi2)
Praseodymium silicide stands out due to its specific electronic and magnetic properties, making it a valuable material for various advanced applications.
Propiedades
InChI |
InChI=1S/Pr.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMRYZQUCFDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Pr]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12066-83-0 | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




